molecular formula C17H15NO3 B1218712 Anolobine CAS No. 641-17-8

Anolobine

Cat. No.: B1218712
CAS No.: 641-17-8
M. Wt: 281.30 g/mol
InChI Key: LTSPCGWFQLHECP-CYBMUJFWSA-N
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Description

Anolobine is an alkaloid compound that belongs to the aporphine class. It has been isolated from various plant species, particularly those in the Annonaceae family. This compound exhibits a range of biological activities, including antibacterial, antileishmanial, trypanocidal, antiplasmodial, and anti-acetylcholinesterase properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anolobine can be synthesized through several synthetic routes. One common method involves the condensation of dopamine and 3,4-dihydroxyphenylacetaldehyde, followed by a series of cyclization and reduction steps to form the aporphine skeleton .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plant sources, particularly those in the Annonaceae family. The extraction process includes solvent extraction, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Anolobine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

641-17-8

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

(12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-16-ol

InChI

InChI=1S/C17H15NO3/c19-11-1-2-12-10(5-11)6-13-15-9(3-4-18-13)7-14-17(16(12)15)21-8-20-14/h1-2,5,7,13,18-19H,3-4,6,8H2/t13-/m1/s1

InChI Key

LTSPCGWFQLHECP-CYBMUJFWSA-N

Isomeric SMILES

C1CN[C@@H]2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5

SMILES

C1CNC2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5

Canonical SMILES

C1CNC2CC3=C(C=CC(=C3)O)C4=C2C1=CC5=C4OCO5

641-17-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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